

# angiotensin III function in the central nervous system

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An In-depth Technical Guide to the Function of Angiotensin III in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

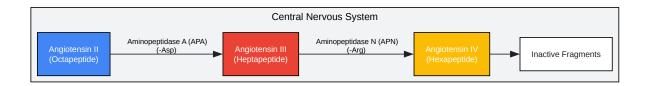
#### **Executive Summary**

The brain renin-angiotensin system (BRAS) is a critical neuromodulatory system involved in the homeostatic control of cardiovascular function and fluid balance. While Angiotensin II (Ang II) has historically been considered the primary effector peptide, a substantial body of evidence now establishes its metabolite, **Angiotensin III** (Ang III), as a key, and often predominant, player in the central nervous system (CNS). Ang III is formed from Ang II by the action of aminopeptidase A (APA) and exerts its effects by binding to Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors with high affinity.[1][2][3] Within the CNS, Ang III is a potent regulator of blood pressure, vasopressin release, and thirst.[1][4][5] Its actions are primarily mediated through AT1 receptors, and the physiological effects of centrally administered Ang II are often dependent on its conversion to Ang III.[2][4] This recognition of Ang III as a major central effector has led to the exploration of APA as a novel therapeutic target for the treatment of hypertension.[6] This document provides a comprehensive overview of the metabolic pathways, receptor interactions, physiological functions, signaling cascades, and experimental methodologies related to Ang III in the CNS.

### The Metabolic Pathway of Angiotensin III in the CNS



The formation and degradation of **Angiotensin III** are governed by specific peptidases within the brain. The octapeptide Angiotensin II is converted into the heptapeptide **Angiotensin III** through the cleavage of the N-terminal aspartate residue by Aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[7][8] Subsequently, Ang III can be further metabolized into the hexapeptide Angiotensin IV by Aminopeptidase N (APN), which removes the N-terminal arginine residue.[2][3][7] This enzymatic cascade is critical, as the physiological response to Ang II in the brain is often contingent upon its conversion to Ang III.[4][9]



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Caption: Metabolic conversion of Angiotensin II to Angiotensin III and IV in the CNS.

## **Receptor Interactions and Binding Affinities**

Ang III exerts its biological functions by binding to specific angiotensin receptors. Both Ang II and Ang III exhibit similar high affinities for the two major receptor subtypes, AT1 and AT2.[1][6] This equipotent binding has historically complicated efforts to distinguish the specific roles of each peptide.[1] However, functional studies using specific enzyme inhibitors have demonstrated that Ang III is the indispensable ligand for many central effects attributed to the BRAS.[7] Ang III binds with almost equal, high affinity to both AT1 and AT2 receptors.[10]

| Table 1: Angiotensin Peptide Binding Affinities at AT1 and AT2 Receptors | | :--- | :--- | :--- | | Ligand | AT1 Receptor Affinity (pKi / IC50) | AT2 Receptor Affinity (pKi / IC50) | | Angiotensin II |  $8.86 \pm 0.05$  (pKi) |  $9.92 \pm 0.10$  (pKi) | | **Angiotensin III** |  $8.79 \pm 0.05$  (pKi) |  $9.88 \pm 0.08$  (pKi) | | Source: Data derived from radioligand binding assays in HEK-293 cells transfected with AT1R or AT2R.[11][12][13] | | |

## Core Functions of Angiotensin III in the CNS Regulation of Blood Pressure

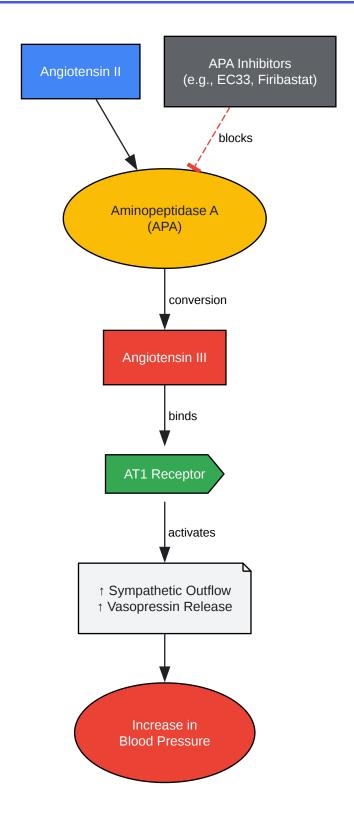


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A primary function of Ang III in the brain is the tonic, stimulatory control of arterial blood pressure.[7][14] Overactivity of the BRAS is implicated in the development and maintenance of hypertension.[2][6] Studies have conclusively shown that the pressor effect of centrally administered Ang II is dependent on its conversion to Ang III.[2][7] Central blockade of APA with specific inhibitors prevents the blood pressure increase induced by exogenous Ang II and, when administered alone, causes a dose-dependent decrease in blood pressure in hypertensive animal models.[2][7] This effect is attributed to the blockade of endogenous brain Ang III formation.[7] Conversely, inhibiting the degradation of Ang III with an APN inhibitor leads to an increase in blood pressure.[7]





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Caption: Angiotensin III's critical role in the central regulation of blood pressure.

#### **Control of Vasopressin Release**



Ang III is a potent secretagogue for arginine vasopressin (AVP), a key hormone in regulating water reabsorption and blood pressure.[1][15] Seminal studies have demonstrated that the action of Ang II on vasopressin release is entirely dependent on its prior conversion to Ang III. [4][9] In experiments where the conversion of Ang II to Ang III was blocked by the APA inhibitor EC33, the Ang II-induced increase in plasma vasopressin was completely abolished.[4][9] In contrast, blocking the degradation of Ang III with an APN inhibitor potentiated its effects, leading to increased vasopressin levels.[4]

| Table 2: Quantitative Effects of Angiotensins and Inhibitors on Vasopressin Release | | :--- | :--- | Agent(s) Administered (i.c.v.) | Effect | Magnitude | | Angiotensin II (5 ng) | Increased plasma vasopressin | 2-fold increase[4][9] | | Angiotensin II + EC33 (APA Inhibitor) | Inhibition of Ang II-induced vasopressin release | Dose-dependent inhibition[4][9] | | EC33 (APA Inhibitor) | Blocked formation of [3H]Ang III from [3H]Ang II | Complete blockade[4][9] | | EC27 (APN Inhibitor) | Increased half-life of [3H]Ang III | 2.3-fold increase[4][9] | | Source: Data from in vivo studies in mice.[4][9] | |

#### **Modulation of Thirst and Sodium Appetite**

Ang III is an active participant in regulating ingestive behaviors, specifically thirst (dipsogenesis) and sodium appetite.[5][16] Intracerebroventricular (i.c.v.) infusions of Ang III are as potent as Ang II in stimulating water and saline intake in multiple species, including rats and baboons.[5][17] This suggests that Ang III plays a direct role in the central pathways that control fluid homeostasis.[16][17] The dipsogenic response to Ang III involves the integrity of central noradrenergic systems and targets key brain regions like the subfornical organ.[16]

#### **Neurotransmitter Modulation**

Beyond its primary roles, Ang III also functions as a neuromodulator. In the hypothalamus, Ang III modulates noradrenergic neurotransmission by acting on AT1 receptors.[18] This action involves enhancing both basal and evoked norepinephrine release and increasing the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[18] This modulation of hypothalamic noradrenergic activity suggests Ang III plays a role in integrating cardiovascular, endocrine, and autonomic functions.[18]

## Signaling Pathways AT1 Receptor-Mediated Signaling

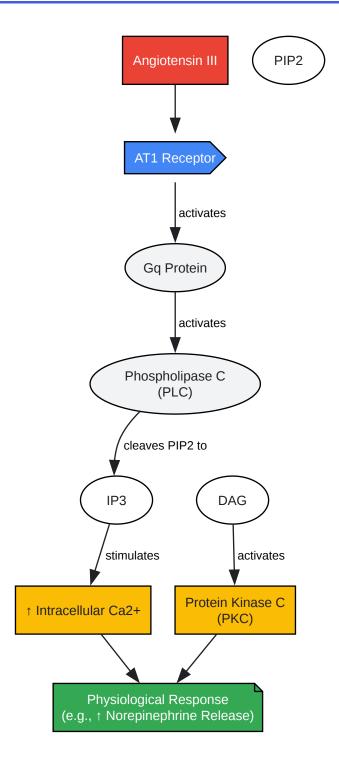






The primary pressor and dipsogenic effects of Ang III in the CNS are mediated by the AT1 receptor, which is a Gq-protein coupled receptor (GPCR).[14][18] Upon binding of Ang III, the Gqq subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses, such as increased neuronal firing and neurotransmitter release.[18]





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Caption: Simplified AT1 receptor signaling cascade activated by Angiotensin III.

#### **AT2 Receptor-Mediated Signaling**

The function of the AT2 receptor in the CNS is less defined but is generally considered to counterbalance the actions of the AT1 receptor.[19][20] Activation of AT2 receptors is



associated with vasodilation (via a bradykinin-nitric oxide-cGMP pathway), anti-inflammatory effects, and neuronal protection.[19][21] As Ang III is a potent endogenous agonist for the AT2 receptor, it may also contribute to these protective pathways within the brain, although this area requires further research.[19]

### **Key Experimental Protocols**

The elucidation of Ang III's function has relied on several key experimental methodologies.

## Protocol 5.1: In Vivo Analysis of Brain Angiotensin Metabolism and Function

This protocol is a composite of methods used to determine the metabolic fate of angiotensins in the brain and correlate it with a physiological outcome like vasopressin release.[4][9]

- Animal Preparation: Adult male mice are anesthetized and placed in a stereotaxic frame. A
  guide cannula is implanted into a lateral cerebral ventricle for intracerebroventricular (i.c.v.)
  injections. Animals are allowed to recover for several days.
- Experimental Groups: Animals are divided into groups to receive i.c.v. injections of:
  - Vehicle (saline).
  - Radiolabeled [3H]Ang II.
  - [3H]Ang II co-administered with an APA inhibitor (e.g., EC33).
  - [3H]Ang II co-administered with an APN inhibitor (e.g., EC27).
- Metabolism Study:
  - At specific time points after injection (e.g., 2, 5, 10 min), animals are euthanized.
  - The hypothalamus is rapidly dissected and homogenized.
  - The homogenates are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amounts of [3H]Ang II and its metabolite, [3H]Ang III.

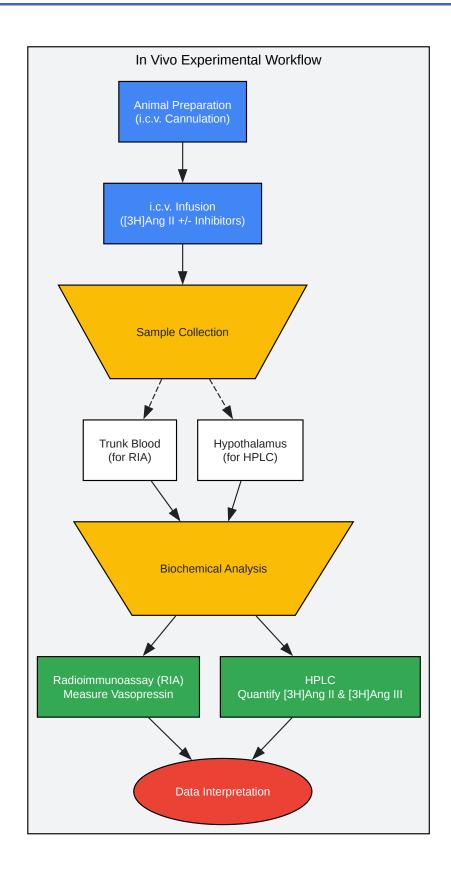
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- Functional Study (Vasopressin Release):
  - A separate cohort of cannulated mice receives i.c.v. injections of unlabeled Ang II (e.g., 5 ng) with or without inhibitors.
  - Shortly after injection (e.g., 1 min), trunk blood is collected.
  - Plasma is separated, and vasopressin concentrations are determined using a specific Radioimmunoassay (RIA).
- Data Analysis: The half-lives of the angiotensin peptides are calculated from the HPLC data. Vasopressin levels are compared between groups using statistical tests (e.g., ANOVA).





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